molecular formula C20H15N3 B8735590 2,3-diphenylquinoxalin-5-amine CAS No. 32044-95-4

2,3-diphenylquinoxalin-5-amine

Cat. No.: B8735590
CAS No.: 32044-95-4
M. Wt: 297.4 g/mol
InChI Key: URGHPEUGBMZIMQ-UHFFFAOYSA-N
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Description

Evolution and Scope of Quinoxaline (B1680401) Chemistry in Advanced Organic Research

Quinoxaline, a bicyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, has been a subject of extensive study for over a century. mdpi.com The initial synthesis, typically involving the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, laid the groundwork for a rich and diverse field of chemistry. mdpi.com Over the last two decades, research has increasingly focused on developing more efficient and environmentally friendly synthetic routes, including microwave-assisted synthesis, one-pot reactions, and the use of recyclable catalysts. mdpi.com

The scope of quinoxaline chemistry is vast, with applications spanning materials science and medicinal chemistry. rsc.org In materials science, the planar aromatic structure and extended π-conjugation of quinoxaline derivatives make them ideal candidates for organic semiconductors, organic light-emitting diodes (OLEDs), and fluorescent probes. rsc.orgchemimpex.com The ability to tune their electronic properties through functionalization allows for the development of materials with specific charge transport and photophysical characteristics. qmul.ac.ukd-nb.info

Importance of Functionalized Quinoxaline Derivatives in Contemporary Chemical Science

The true power of the quinoxaline scaffold lies in its susceptibility to functionalization, which allows for the fine-tuning of its properties for specific applications. The introduction of various substituents onto the quinoxaline core can dramatically alter its electronic, optical, and biological characteristics. qmul.ac.ukrasayanjournal.co.in

Functionalized quinoxalines are integral to the development of advanced materials. They serve as electron-accepting units in donor-acceptor (D-A) conjugated polymers, which are crucial for improving charge transport and separation in organic electronic devices. rsc.orgd-nb.info The incorporation of quinoxaline moieties into polymer backbones can also be used to adjust the material's band gap, thereby enhancing its performance in applications such as dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). rsc.orgd-nb.info

In medicinal chemistry, functionalized quinoxalines are recognized as privileged structures due to their presence in a wide range of biologically active compounds. rasayanjournal.co.inresearchgate.net They are found in several antibiotics, such as echinomycin (B1671085) and levomycin, and exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. rasayanjournal.co.inijiset.commdpi.com

Research Landscape and Unique Considerations for 2,3-Diphenylquinoxalin-5-amine

Within the vast family of quinoxaline derivatives, this compound holds a unique position. The synthesis of this specific amine is often achieved through the catalytic hydrogenation of its nitro precursor, 5-nitro-2,3-diphenylquinoxaline. researchgate.net This amine serves as a crucial intermediate for further chemical modifications, allowing for the introduction of diverse functional groups at the 5-position. researchgate.net

The presence of the two phenyl groups at the 2 and 3 positions significantly influences the molecule's properties. These bulky groups can affect the planarity of the quinoxaline ring system, which in turn impacts its electronic and photophysical behavior. The amino group at the 5-position provides a reactive site for further derivatization, enabling the synthesis of a wide range of novel compounds with tailored properties. researchgate.netrsc.org

Research into 2,3-diphenylquinoxaline-5-amine and its derivatives is particularly active in the field of materials science. The combination of the electron-donating amino group and the electron-accepting quinoxaline core creates a donor-acceptor system within the molecule. rsc.org This intramolecular charge transfer (ICT) characteristic is highly desirable for the development of emissive materials for optoelectronic applications. rsc.orgresearchgate.net By modifying the amine group, researchers can tune the emission color from blue to yellow, making these compounds promising candidates for use in OLEDs. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key data related to the compounds mentioned in this article.

Table 1: Compound Names

Compound Name
This compound
5-nitro-2,3-diphenylquinoxaline
Quinoxaline
Echinomycin
Levomycin

Table 2: Spectroscopic Data for 2,3-Diphenylquinoxaline (B159395)

TechniqueObserved Peaks/SignalsReference
¹H NMR (CDCl₃, 300MHz)δ 8.193 (t, 2H), 7.77-7.803 (m, 2H), 7.519-7.544 (m, 4H), 7.344-7.365 (m, 6H) ijiset.com
¹³C NMR (CDCl₃, 75MHz)δ 153.43, 141.17, 138.99, 129.95, 129.79, 129.15, 128.78, 128.25 ijiset.com
IR (KBr, cm⁻¹)3065, 1441, 1395, 768 ijiset.com
Mass Spec (m/z)282.12 (100.0%), 283.12 (21.8%), 284.12 (2.4%) ijiset.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32044-95-4

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

2,3-diphenylquinoxalin-5-amine

InChI

InChI=1S/C20H15N3/c21-16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,21H2

InChI Key

URGHPEUGBMZIMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)N

Origin of Product

United States

Strategic Methodologies for the Synthesis of 2,3 Diphenylquinoxalin 5 Amine and Its Precursors

General Synthetic Approaches to Quinoxaline (B1680401) Frameworks

The formation of the quinoxaline core is the foundational step in synthesizing 2,3-diphenylquinoxalin-5-amine. This is typically achieved through well-established cyclocondensation reactions or by modifying pre-existing quinoxaline structures.

Condensation Reactions of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The most traditional and widely employed method for synthesizing the quinoxaline skeleton is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubsapub.org For the synthesis of 2,3-diphenylquinoxaline (B159395), the specific reactants are o-phenylenediamine and benzil (B1666583). slideshare.netpharmacyinfoline.com This reaction is a cyclocondensation that results in the formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring of the o-phenylenediamine. scribd.com

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, often under reflux conditions. pharmacyinfoline.comscribd.com The process involves warming a solution of benzil and then adding a solution of o-phenylenediamine. slideshare.netpharmacyinfoline.com The mixture is then heated, often in a water bath, for a period to ensure the completion of the reaction. pharmacyinfoline.comajrconline.org Upon cooling and the addition of water, the 2,3-diphenylquinoxaline product precipitates and can be collected by filtration. slideshare.netpharmacyinfoline.com The crude product is often purified by recrystallization from a solvent like aqueous ethanol. slideshare.net

Various catalysts can be employed to improve the efficiency of this condensation reaction. These include acidic catalysts, metal catalysts, and even green catalysts. researchgate.net For instance, the reaction can be catalyzed by acids like p-toluenesulfonic acid or hydrochloric acid. sapub.org The use of catalysts often allows for milder reaction conditions and can lead to higher yields.

Table 1: Examples of Catalysts and Conditions for the Synthesis of 2,3-Diphenylquinoxaline

CatalystSolventTemperatureReaction TimeYieldReference
NoneRectified SpiritWater Bath30 minutes98.95% slideshare.net
IodineDMSORoom Temperature12 hours80-90% encyclopedia.pub
Cerium (IV) Ammonium (B1175870) Nitrate (CAN)AcetonitrileRoom Temperature20 minutes80-98% encyclopedia.pub
Zinc TriflateAcetonitrileRoom Temperature-85-91% encyclopedia.pub
Alumina-Supported HeteropolyoxometalatesTolueneRoom Temperature-92% nih.gov

Nucleophilic Aromatic Substitution (SNAr) in Dichloroquinoxaline Derivatives

An alternative approach to constructing substituted quinoxalines involves nucleophilic aromatic substitution (SNAr) on a pre-formed quinoxaline ring. arabjchem.orgresearchgate.net 2,3-Dichloroquinoxaline is a versatile building block for this purpose. arabjchem.orgresearchgate.netudayton.edu The chlorine atoms at the C2 and C3 positions are effective leaving groups, making the substrate susceptible to attack by nucleophiles. udayton.edu This method allows for the direct introduction of various functional groups, including those containing carbon-heteroatom bonds (C-O, C-N, C-S), at the 2 and/or 3 positions of the quinoxaline core. arabjchem.orgresearchgate.net

This type of reaction typically proceeds without the need for metal catalysts, which is advantageous for both pharmaceutical and industrial applications. arabjchem.orgresearchgate.net The reaction conditions for SNAr are generally mild, especially when the aromatic ring is activated by electron-withdrawing groups. arabjchem.orgresearchgate.net The versatility of this method allows for the synthesis of a wide array of polyfunctionalized quinoxaline derivatives. arabjchem.orgresearchgate.net

Regioselective Synthesis of 5-Aminosubstituted Quinoxalines

To obtain the target molecule, this compound, a key step is the regioselective introduction of an amino group at the 5-position of the 2,3-diphenylquinoxaline core. This is most commonly achieved through the reduction of a nitro-substituted precursor.

Reduction Strategies for Nitro-Substituted Quinoxaline Precursors (e.g., 5-nitro-2,3-diphenylquinoxaline)

The synthesis of this compound is often accomplished through the reduction of 5-nitro-2,3-diphenylquinoxaline. researchgate.netnih.govfrontiersin.org This nitro precursor can be synthesized by the condensation of 3-nitro-1,2-phenylenediamine with benzil. The subsequent reduction of the nitro group to an amine group is a standard transformation in organic synthesis.

A common method for this reduction is catalytic hydrogenation. researchgate.net Another reported method involves the use of sodium sulfide (B99878) (Na₂Sₓ) in refluxing ethanol. nih.govfrontiersin.org These reduction methods are generally efficient and lead to the desired 5-amino-substituted quinoxaline derivative in good yields.

Direct Amination Approaches

While the reduction of a nitro group is a prevalent strategy, direct amination methods are also being explored for the synthesis of amino-substituted quinoxalines. One such method is the Buchwald-Hartwig amination reaction, which has been used to synthesize various 2,3-diphenylquinoxaline amine derivatives. rsc.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond directly.

Another approach is the direct C-H/N-H cross-dehydrogenative coupling (CDC) amination, which is considered an atom- and step-economical method. acs.org However, traditional CDC methods often require stoichiometric amounts of harmful oxidants and transition metals under harsh conditions. acs.org Research is ongoing to develop more environmentally friendly and efficient direct amination protocols.

Green Chemistry Protocols for Enhanced Synthetic Efficiency and Sustainability

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods in organic chemistry. ijirt.orgbenthamdirect.com This is particularly relevant for the synthesis of quinoxaline derivatives due to their wide range of applications. ijirt.orgijiset.com Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. ijirt.org

For the synthesis of quinoxalines, green approaches include the use of:

Green Solvents: Water and ethanol are increasingly used as environmentally benign solvents, replacing hazardous organic solvents. ijiset.comacademie-sciences.fr

Reusable Catalysts: The development of recyclable catalysts, such as cellulose (B213188) sulfuric acid and nano-catalysts, minimizes waste and improves cost-effectiveness. researchgate.netacademie-sciences.fr

Energy-Efficient Techniques: Microwave irradiation and ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijirt.orgijiset.com For instance, ultrasound-assisted synthesis of 2,3-diphenylquinoxaline has been shown to give high yields in a much shorter time frame than conventional methods. ijiset.com

These green protocols not only reduce the environmental impact of chemical processes but also often lead to improved yields and easier work-up procedures. ijirt.orgacademie-sciences.fr

Table 2: Comparison of Conventional and Green Synthesis Methods for 2,3-Diphenylquinoxaline

MethodConditionsReaction TimeYieldKey AdvantagesReference
ConventionalEthanol, Reflux0.5 hours51%Established method ijiset.com
Microwave IrradiationEthanol55 seconds60%Very short reaction time ijiset.com
Ultrasound SonicationRectified Spirit8 minutes97%High yield, short reaction time ijiset.com
Green Catalyst (Cellulose Sulfuric Acid)Water or Ethanol, Room Temp.-HighEnvironmentally friendly, recyclable catalyst academie-sciences.fr

Catalyst-Free Methods and Metal-Free Catalysis

In the pursuit of greener chemical processes, catalyst-free and metal-free synthetic routes have gained significant traction. These methods reduce the environmental burden and simplify purification processes by eliminating the need for, often toxic and expensive, metal catalysts.

Catalyst-free approaches for quinoxaline synthesis have been successfully developed, frequently relying on alternative energy sources such as microwave irradiation or ultrasound to drive the reaction forward. nih.govscispace.com For instance, the condensation of o-phenylenediamines and benzil can proceed without any catalyst under microwave irradiation in a solvent-free setting, affording high yields in a matter of minutes. nih.gov Similarly, ultrasound irradiation has been shown to promote the reaction in ethanol at room temperature, providing excellent yields and short reaction times. scispace.com These methods are advantageous as they offer cleaner reaction profiles and simple work-up procedures.

Metal-free catalysis, on the other hand, employs organic molecules as catalysts. These organocatalysts are often readily available, inexpensive, and environmentally benign. A variety of organocatalysts have been reported for the synthesis of quinoxaline derivatives. For example, saccharin (B28170) has been utilized as an efficient catalyst for the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds in methanol (B129727) at room temperature, yielding products in quantitative amounts. nih.gov Camphorsulfonic acid (CSA) is another effective organocatalyst that promotes the reaction in ethanol at ambient temperature, with the advantages of being metal-free and recyclable. ijrar.org Furthermore, systems like ammonium chloride in methanol have been demonstrated to be mild, cost-effective, and eco-friendly catalyst systems for this transformation. scielo.br The use of Rose Bengal, an organic dye, as a photocatalyst under visible light offers an eco-friendly method for the synthesis of quinoxalines from o-phenylenediamines and α-hydroxy ketones. arkat-usa.org

Catalyst SystemSolventConditionsTimeYield (%)Reference
NoneSolvent-freeMicrowave3 min90 nih.gov
NoneEthanolUltrasound, RT60 min98 scispace.com
SaccharinMethanolRTShortQuantitative nih.gov
Camphorsulfonic Acid (20 mol%)EthanolRT2 h98 ijrar.org
NH4Cl (50 mol%)MethanolRT20 min100 scielo.br
Rose Bengal (2 mol%)MethanolVisible light, RT6 h90 arkat-usa.org
Table 1: Comparison of Catalyst-Free and Metal-Free Methods for Quinoxaline Synthesis.

Application of Recyclable Catalytic Systems (e.g., heterogeneous catalysts, organocatalysts)

Heterogeneous catalysts are particularly advantageous due to their simple separation from the reaction mixture by filtration. A variety of solid-supported catalysts have been developed for quinoxaline synthesis. For instance, alumina-supported heteropolyoxometalates have been used for the synthesis of 2,3-diphenylquinoxaline at room temperature in toluene, with the catalyst being easily recovered and reused. nih.gov Another example is the use of phosphate-based mineral fertilizers, such as mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP), as efficient, low-cost, and recyclable heterogeneous catalysts. These catalysts have demonstrated high activity at ambient temperature and can be reused for multiple cycles with only a slight decrease in performance. Similarly, nanocrystalline titania-based sulfonic acid (TiO₂-Pr-SO₃H) acts as a recyclable and eco-friendly catalyst, providing high yields in short reaction times. encyclopedia.pubijiset.com

Certain organocatalysts, as mentioned in the previous section, also offer the benefit of recyclability. For example, camphorsulfonic acid can be recovered and reused in subsequent reactions. ijrar.org Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), can also serve as both the solvent and a recyclable catalyst for the synthesis of 2,3-diphenylquinoxaline. encyclopedia.pub

CatalystSolventConditionsTimeYield (%)RecyclabilityReference
Alumina-supported CuH₂PMo₁₁VO₄₀TolueneRT2 h92Yes nih.gov
Mono-ammonium phosphate (MAP)EthanolRT-HighUp to 6 cycles
TiO₂-Pr-SO₃HEthanol/Solvent-freeRT10 min95Yes encyclopedia.pubijiset.com
Camphorsulfonic AcidEthanolRT2-8 hExcellentYes ijrar.org
[BMIM]BrIonic Liquid-23 min95Yes encyclopedia.pub
Table 2: Recyclable Catalytic Systems for Quinoxaline Synthesis.

Energy-Efficient Synthetic Techniques

To minimize the environmental impact of chemical synthesis, energy-efficient techniques that reduce reaction times and energy consumption are highly desirable. Microwave-assisted synthesis, ultrasonic irradiation, and mechanochemical methods have emerged as powerful tools in this regard for the synthesis of quinoxaline derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular method for accelerating organic reactions. nih.gov In the synthesis of quinoxalines, microwave heating can dramatically reduce reaction times from hours to minutes, often with improved yields. scielo.brajrconline.org A significant advantage of microwave-assisted synthesis is the ability to conduct reactions under solvent-free conditions, further enhancing the green credentials of the process. nih.gov For example, the reaction of o-phenylenediamines with benzil can be completed in as little as three minutes with high yields when exposed to microwave irradiation without a solvent. nih.gov This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture. encyclopedia.pub

ReactantsCatalystSolventPower (W)TimeYield (%)Reference
o-Phenylenediamine, BenzilNoneSolvent-free4003 min90 nih.gov
o-Phenylenediamine, BenzilAcidic AluminaSolvent-free-3 min86 ajrconline.org
o-Phenylenediamine, BenzilNoneEthanol30055 sec60 encyclopedia.pub
Table 3: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline.
Ultrasonic Irradiation (Sonochemistry)

Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium, which in turn enhances mass transfer and accelerates reaction rates. encyclopedia.pubscielo.br This technique often allows for reactions to be carried out at lower temperatures and in shorter times compared to conventional methods. The synthesis of 2,3-diphenylquinoxaline has been successfully achieved using ultrasound, with high yields obtained in a matter of minutes at room temperature. scielo.brresearchgate.net Sonochemistry can be performed with or without a catalyst. For instance, a catalyst-free synthesis in ethanol under ultrasound provides a near-quantitative yield in 60 minutes. scispace.com When combined with a catalyst like p-toluenesulfonic acid, the reaction time can be reduced to just 8 minutes with a 97% yield. encyclopedia.pub

ReactantsCatalystSolventConditionsTimeYield (%)Reference
o-Phenylenediamine, BenzilNoneEthanolUltrasound, RT60 min98 scispace.com
o-Phenylenediamine, Benzilp-TSAEthanolUltrasound, 40 kHz8 min97 encyclopedia.pubscielo.br
o-Phenylenediamine, BenzilVarious (e.g., Oxalic acid)Rectified SpiritUltrasound, 60°CFew minHigh researchgate.net
Table 4: Ultrasonic Irradiation in the Synthesis of 2,3-Diphenylquinoxaline.
Mechanochemical Synthesis

Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. encyclopedia.pub This solvent-free approach is inherently green and has been applied to the synthesis of quinoxalines. By grinding the solid reactants together, often with a catalytic amount of an acid, the reaction can proceed to completion in a short period. For example, grinding equimolar amounts of benzil and o-phenylenediamine with citric acid as a catalyst for 17 minutes can produce 2,3-diphenylquinoxaline in 98.3% yield. encyclopedia.pub Mechanochemical methods can also lower the activation energy of the reaction, making it more efficient. ajrconline.org

ReactantsCatalystConditionsTimeYield (%)Reference
o-Phenylenediamine, BenzilCitric AcidMortar-pestle grinding17 min98.3 encyclopedia.pub
o-Phenylenediamine, BenzilNoneBall milling-- ajrconline.org
Table 5: Mechanochemical Synthesis of 2,3-Diphenylquinoxaline.

Utilization of Green Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional reliance on volatile organic compounds (VOCs) has led to significant environmental and health concerns. Consequently, there is a strong emphasis on using green solvents or, ideally, conducting reactions under solvent-free conditions.

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Several methods for quinoxaline synthesis have been developed using water as the reaction medium. slideshare.net For example, the use of certain organocatalysts like pentafluorophenylammonium triflate (PFPAT) allows the reaction to proceed efficiently in water at room temperature. Ethanol is another commonly used green solvent that is biodegradable and derived from renewable resources. Many of the catalytic and energy-efficient methods described above utilize ethanol as the solvent. nih.govijrar.orgencyclopedia.pubscielo.br

Solvent-free synthesis represents the most environmentally friendly approach, as it completely eliminates solvent waste. As highlighted in the preceding sections, microwave-assisted, mechanochemical, and some catalytic methods can be effectively performed without any solvent. nih.govencyclopedia.pubijiset.com These solvent-free conditions not only reduce environmental impact but also often lead to simpler work-up procedures and higher reaction efficiency. nih.gov

MethodCatalystSolventKey AdvantageReference
CatalyticPFPATWaterEnvironmentally benign aqueous medium
CatalyticCamphorsulfonic AcidEthanolRenewable and biodegradable solvent ijrar.org
Microwave-assistedNoneSolvent-freeElimination of solvent waste, rapid reaction nih.gov
MechanochemicalCitric AcidSolvent-freeNo solvent required, high efficiency encyclopedia.pub
Table 6: Green Solvents and Solvent-Free Conditions in Quinoxaline Synthesis.

Synthesis of Novel this compound Derivatives via Functional Group Transformations

The primary amine group of this compound serves as a versatile handle for the synthesis of a variety of novel derivatives through various functional group transformations. These transformations are pivotal in modifying the electronic and steric properties of the parent molecule, leading to compounds with tailored characteristics for diverse applications.

One of the common strategies involves the reaction of the amine with alkoxymethylene compounds. researchgate.net For instance, the reaction of this compound with alkoxymethylene derivatives can lead to the formation of nucleophilic substitution products. researchgate.net These intermediates can then undergo thermal cyclization to yield more complex heterocyclic systems, such as substituted pyridoquinoxalines. researchgate.net

Another significant functional group transformation is the acylation of the amine group. This is typically achieved by reacting this compound with acylating agents to introduce an amide linkage. This approach has been utilized to synthesize a series of N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives. ripublication.com

Furthermore, the amine functionality allows for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netrsc.org This powerful method enables the formation of new carbon-nitrogen bonds, linking the quinoxaline core to various aryl or heteroaryl amines. researchgate.netrsc.org This strategy has been successfully employed to synthesize a range of donor-acceptor-donor (D-A-D) type molecules with potential applications in optoelectronic devices. researchgate.netrsc.org

The following table summarizes selected examples of functional group transformations starting from this compound and its isomers, highlighting the reagents, conditions, and the resulting derivatives.

Table 1: Synthesis of this compound Derivatives

Starting Material Reagents and Conditions Product Reference
5-Nitro-2,3-diphenylquinoxaline Catalytic hydrogenation This compound researchgate.net
This compound Alkoxymethylene derivatives, thermal cyclization Substituted pyridoquinoxalines researchgate.net
6-Nitro-2,3-diphenylquinoxaline (B1347239) Palladium-carbon catalyst, hydrazine (B178648) hydrate, ethanol, reflux 2,3-Diphenylquinoxalin-6-amine ripublication.com
N-(2,3-diphenylquinoxalin-6-yl)-2-chloroacetamide Thiouracil derivatives, 2-mercaptobenzimidazole (B194830) derivatives, or cyclic secondary amines Substituted -N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives ripublication.com
6-Bromo-2,3-diphenylquinoxaline Various diaryl/heterocyclic amines, Buchwald-Hartwig amination N-aryl/heteroaryl-2,3-diphenylquinoxalin-6-amines researchgate.netrsc.org

The synthesis of these derivatives often involves multi-step reaction sequences. For example, the preparation of N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives starts with the reduction of 6-nitro-2,3-diphenylquinoxaline to 2,3-diphenylquinoxalin-6-amine, followed by chloroacetylation, and finally reaction with various nucleophiles. ripublication.com

The structural elucidation of these newly synthesized compounds is typically confirmed using a combination of spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. ripublication.comd-nb.info These analytical methods are crucial for verifying the successful transformation of the functional groups and for characterizing the final products.

Table 2: Compound Names

Compound Name
This compound
5-Nitro-2,3-diphenylquinoxaline
6-Nitro-2,3-diphenylquinoxaline
2,3-Diphenylquinoxalin-6-amine
N-(2,3-diphenylquinoxalin-6-yl)acetamide
N-(2,3-diphenylquinoxalin-6-yl)-2-chloroacetamide
6-Bromo-2,3-diphenylquinoxaline
N-aryl-2,3-diphenylquinoxalin-6-amine
N-heteroaryl-2,3-diphenylquinoxalin-6-amine
Pyridoquinoxalines
Thiouracil

Elucidation of Reaction Mechanisms in 2,3 Diphenylquinoxalin 5 Amine Synthesis and Transformations

Mechanistic Pathways of Quinoxaline (B1680401) Ring Formation from Diamine and Dicarbonyl Precursors

The formation of the quinoxaline ring, the core structure of 2,3-diphenylquinoxalin-5-amine, is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as benzil (B1666583). nih.govijrti.org This reaction, while seemingly straightforward, proceeds through a series of well-defined mechanistic steps.

The reaction is initiated by a nucleophilic attack of one of the amino groups of the o-phenylenediamine derivative onto one of the carbonyl carbons of the dicarbonyl compound. This is typically the rate-determining step and results in the formation of a hemiaminal intermediate. Subsequently, this intermediate undergoes dehydration to form an imine, also known as a Schiff base.

An intramolecular cyclization then occurs, where the second amino group of the diamine attacks the remaining carbonyl carbon of the dicarbonyl moiety. This step leads to the formation of a five-membered ring intermediate which, following a proton transfer, rearranges to a more stable six-membered dihydroxy intermediate. The final step in the formation of the aromatic quinoxaline ring is a dehydration (aromatization) of this intermediate, a process that can be facilitated by acid or heat.

Nucleophilic attack of the diamine on the dicarbonyl.

Formation of a hemiaminal intermediate.

Dehydration to form an imine.

Intramolecular cyclization.

Proton transfer and rearrangement.

Dehydration to form the aromatic quinoxaline ring.

The efficiency and rate of this reaction can be significantly influenced by the choice of solvent and the presence of a catalyst. researchgate.netnih.gov While the reaction can proceed without a catalyst, various catalysts are often employed to improve yields and shorten reaction times. nih.govresearchgate.net

Detailed Mechanistic Analysis of C-N Bond Formations in Amination Reactions

The introduction of the amine group at the 5-position of the 2,3-diphenylquinoxaline (B159395) ring often involves a nucleophilic aromatic substitution (SNA_r) reaction or, more commonly in modern synthesis, a transition-metal-catalyzed cross-coupling reaction. A prominent example of the latter is the Buchwald-Hartwig amination. numberanalytics.comlibretexts.org

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and its mechanism involves a catalytic cycle with a palladium catalyst. numberanalytics.comresearchgate.net The cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 5-chloro-2,3-diphenylquinoxaline) in an oxidative addition step to form a Pd(II) complex. libretexts.orguvic.ca

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the coordinated amine to form an amido complex. uvic.ca

Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aminated product, this compound, is released from the palladium complex. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orguvic.ca

The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, as it influences the rates of the oxidative addition and reductive elimination steps. uvic.ca Similarly, the choice of base is critical for the deprotonation of the amine without causing unwanted side reactions.

Investigation of Catalytic Roles and Intermediates in Amination and Cyclization Reactions

Catalysts play a pivotal role in both the formation of the quinoxaline ring and its subsequent amination.

In Quinoxaline Ring Formation:

A variety of catalysts have been explored to facilitate the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds. These include:

Lewis acids: Such as Cu(OTf)₂, CuSO₄·5H₂O, and gallium(III) triflate, which activate the carbonyl group towards nucleophilic attack. researchgate.net

Brønsted acids: Including acetic acid and silica-bonded S-sulfonic acid (SBSSA), which can protonate the carbonyl oxygen, increasing its electrophilicity. researchgate.net

Heterogeneous catalysts: Such as montmorillonite (B579905) K-10, polyaniline/SiO₂, and nanostructured pyrophosphates, which offer advantages like easy separation and reusability. researchgate.netnih.gov

The proposed mechanism with many of these catalysts involves the activation of the dicarbonyl compound, facilitating the initial nucleophilic attack by the diamine. The catalyst is then regenerated upon the final dehydration step.

In Amination Reactions:

In palladium-catalyzed amination reactions like the Buchwald-Hartwig reaction, the catalyst and its associated ligands are central to the entire process. The palladium complex cycles between Pd(0) and Pd(II) oxidation states. libretexts.org

Key intermediates in the catalytic cycle include:

The Pd(0) species: The active catalyst that initiates the cycle.

The oxidative addition adduct: A Pd(II) species formed by the reaction of Pd(0) with the aryl halide. uvic.ca

The palladium-amido complex: Formed after the coordination and deprotonation of the amine. uvic.ca

The structure and stability of these intermediates are highly dependent on the nature of the phosphine (B1218219) ligands attached to the palladium center. Bulky and electron-rich ligands are often employed to promote both the oxidative addition and the final reductive elimination steps. uvic.ca Real-time monitoring techniques have been used to observe these transient catalytic intermediates, providing a deeper understanding of the reaction mechanism. uvic.ca

Kinetic Studies of Synthetic Routes

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For the synthesis of 2,3-diphenylquinoxaline-5-amine, kinetic studies can help to identify the rate-determining step and optimize reaction conditions for maximum yield and efficiency.

Kinetics of Quinoxaline Formation:

Studies on the synthesis of quinoxaline derivatives have shown that the reaction often follows first-order kinetics. researchgate.net The rate of the reaction is influenced by factors such as temperature, solvent, and the concentration of the catalyst. For instance, a kinetic study on the synthesis of a quinoxaline catalyzed by nanostructured Na₂PdP₂O₇ revealed the reaction progress over time. researchgate.net The activation energy for the synthesis of quinoxalines has been determined in some studies, providing a measure of the temperature sensitivity of the reaction rate. researchgate.net

Kinetics of Amination Reactions:

The following table provides a summary of kinetic data for related quinoxaline syntheses.

ReactionCatalyst/ConditionsKinetic ProfileReference
Quinoxaline SynthesisNanostructured Na₂PdP₂O₇, Ethanol (B145695), Room Temp.Reaction completion observed over time, demonstrating catalytic activity. researchgate.net
Quinoxaline SynthesisK₂CO₃/SFB (calcined salmon fish bone)Low activation energy (16.48 kJ/mol), first-order kinetics. researchgate.net
Buchwald-Hartwig AminationPd-NHC catalystRelative rates of arylation measured to understand ligand design features. researchgate.net
Palladium-Catalyzed AminationPd catalyst with KPhos ligand, aqueous ammoniaTurnover-limiting reductive elimination, first-order dependence on Pd concentration. nih.gov

Advanced Spectroscopic and Structural Characterization of 2,3 Diphenylquinoxalin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

For the parent compound, 2,3-diphenylquinoxaline (B159395), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows multiplets in the aromatic region. rsc.org Specifically, signals are observed between δ 8.17-8.21 ppm and δ 7.75-7.80 ppm for the protons on the quinoxaline (B1680401) core, while the phenyl substituents' protons appear as multiplets between δ 7.31-7.54 ppm. rsc.org The ¹³C NMR spectrum of 2,3-diphenylquinoxaline displays signals for the quinoxaline and phenyl carbons within the δ 128.41-153.61 ppm range. rsc.org

For the closely related isomer, 2,3-diphenylquinoxalin-6-amine, the ¹H NMR spectrum in CDCl₃ shows a broad singlet for the amino protons (-NH₂) at δ 6.01 ppm, with the aromatic protons appearing in the δ 7.03-7.79 ppm range. ripublication.com The introduction of the amino group is expected to cause a shift in the signals of the adjacent protons and carbons compared to the unsubstituted parent compound.

Based on these related structures, the expected NMR data for 2,3-diphenylquinoxalin-5-amine would feature distinct signals for the amino protons and characteristic shifts for the protons and carbons of the quinoxaline ring system due to the electronic effects of the amino group at the C-5 position.

Table 1: Representative ¹H and ¹³C NMR Data for 2,3-Diphenylquinoxaline and a Related Amine Derivative

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2,3-Diphenylquinoxaline CDCl₃8.21-8.17 (m, 2H), 7.80-7.75 (m, 2H), 7.54-7.52 (m, 4H), 7.39-7.31 (m, 6H) rsc.org153.61, 141.37, 139.21, 130.09, 129.97, 129.34, 128.94, 128.41 rsc.org
2,3-Diphenylquinoxalin-6-amine CDCl₃7.79-7.03 (m, 13H), 6.01 (br, 2H, -NH₂) ripublication.comNot explicitly provided

Note: Data presented is for the parent compound and a positional isomer to provide context.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Molecular Fingerprinting

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For 2,3-diphenylquinoxaline derivatives, characteristic vibrational bands provide a molecular fingerprint.

The FTIR spectrum of the parent 2,3-diphenylquinoxaline shows characteristic aromatic C-H stretching vibrations around 3026-3057 cm⁻¹ and a prominent C=N stretching vibration of the quinoxaline ring at approximately 1347 cm⁻¹. scribd.com Other reports place the C=N stretch at a higher wavenumber, around 1556 cm⁻¹. For 2,3-diphenylquinoxalin-6-amine, the FTIR spectrum (KBr) exhibits N-H stretching bands for the primary amine group in the range of 3320-3448 cm⁻¹, an aromatic C-H stretch at 3057 cm⁻¹, and a C=N stretch at 1637 cm⁻¹. ripublication.com

For this compound, one would expect to observe similar characteristic bands, including the N-H stretches of the primary amine, the aromatic C-H stretches, and the C=N vibration of the quinoxaline ring system. The precise positions of these bands would be influenced by the substitution pattern and any intermolecular interactions in the solid state.

Table 2: Key FTIR Vibrational Frequencies for 2,3-Diphenylquinoxaline and a Related Amine Derivative

CompoundSample Prep.N-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)
2,3-Diphenylquinoxaline KBr pellet-3057, 3026 scribd.com1347 scribd.com
2,3-Diphenylquinoxalin-6-amine KBr3448-3320 ripublication.com3057 ripublication.com1637 ripublication.com

Note: Data presented is for the parent compound and a positional isomer to provide context.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (ESI-Mass)

Electrospray ionization-mass spectrometry (ESI-MS) is employed to confirm the molecular weight and to study the fragmentation patterns of compounds. The mass spectrum of the parent 2,3-diphenylquinoxaline shows a prominent molecular ion peak (M⁺) at m/z 282. scribd.com An [M+H]⁺ peak at m/z 283 is also commonly observed. scribd.comijiset.com

Fragmentation analysis of 2,3-diphenylquinoxaline indicates a stable molecular ion. scribd.com Key fragments observed include a peak at m/z 179, which corresponds to the loss of a phenyl-C-N group, and a peak at m/z 76, suggesting the cleavage to a benzene (B151609) ring fragment. scribd.com For derivatives of 2,3-diphenylquinoxalin-6-amine, mass spectra show the expected molecular ion peaks, confirming their successful synthesis. ripublication.com

For this compound, the expected molecular weight is 297.36 g/mol . ESI-MS analysis would be expected to show a prominent [M+H]⁺ peak at m/z 298. The fragmentation pattern would likely be influenced by the position of the amino group, potentially leading to characteristic fragmentation pathways that could differentiate it from other isomers.

Table 3: Mass Spectrometry Data for 2,3-Diphenylquinoxaline

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
2,3-Diphenylquinoxaline Electron Ionization282 (M⁺) scribd.comnist.gov281, 179, 76 scribd.com
2,3-Diphenylquinoxaline ESI283 ([M+H]⁺) ijiset.comNot specified

Note: Data presented is for the parent compound to provide context.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis absorption and fluorescence spectroscopy provide valuable information about the electronic transitions within a molecule. Quinoxaline derivatives are known to be fluorophores, and their photophysical properties are influenced by substituents on the quinoxaline core. nih.gov

The UV-Vis absorption spectrum of 2,3-diphenylquinoxaline exhibits absorption maxima that can be attributed to π-π* electronic transitions. vixra.org The introduction of an amino group, as in 6-amino-2,3-diphenylquinoxaline, results in absorption bands characteristic of quinoxaline derivatives, with intense absorptions in the 250-350 nm region (π-π* transitions) and a visible region absorption (400-500 nm) likely due to intramolecular charge transfer (ICT) transitions. mdpi.com

The fluorescence emission of quinoxaline derivatives is also highly dependent on their substitution pattern and the solvent environment. nih.gov For instance, some 2,3-diphenylquinoxaline derivatives exhibit aggregation-induced emission (AIE) characteristics. worktribe.com Derivatives of 6,7-diamino-2,3-diphenylquinoxaline show fluorescence with emission maxima in the blue region in aprotic solvents, which shifts to the green region in protic media. nih.gov A study on various 2,3-diphenylquinoxaline amine derivatives reported blue to yellow emission in both solution and solid states, influenced by the nature of the peripheral amine groups.

For this compound, the presence of the electron-donating amino group is expected to lead to ICT character in its electronic transitions, resulting in absorption and emission in the visible region. The specific wavelengths of maximum absorption and emission would provide insight into the energy levels of its frontier molecular orbitals.

Table 4: Photophysical Data for Related Quinoxaline Derivatives

CompoundSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)
A 2,3-diphenylquinoxalin-6-vinyl benzaldehyde (B42025) derivative Ethanol (B145695)250 (π-π), 348 (n-π) vixra.org454 vixra.org
10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline DMSO294, 342, 380 nih.gov450, 490, 555 nih.gov
Quinoxaline-based pyrene (B120774) derivative (Q-2-Py) THFNot specified472 worktribe.com

Note: Data for various derivatives are presented to illustrate the range of photophysical properties.

X-ray Crystallography for Precise Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported in the searched literature, the structure of a closely related Schiff base derivative, 2-[(E)-(5-Amino-2,3-diphenylquinoxalin-6-yl)iminomethyl]-4-chlorophenol, offers significant insights into the geometry of the this compound core. nih.gov

In the crystal structure of this derivative, the two phenyl substituents on the quinoxaline unit are not coplanar with the quinoxaline ring, exhibiting dihedral angles of 43.38 (9)° and 39.50 (9)°. nih.gov The two phenyl rings themselves are inclined at an angle of 61.14 (9)° to one another. nih.gov The structure reveals intramolecular hydrogen bonds involving the amino group, forming an S(5) ring motif. nih.gov In the crystal packing, molecules are linked by weak intermolecular N-H···O and C-H···N interactions, as well as π-π stacking interactions with centroid-centroid distances between 3.6294 (11) and 3.6881 (11) Å. nih.gov

A similar bromo-substituted derivative, 2-[(E)-(5-Amino-2,3-diphenylquinoxalin-6-yl)iminomethyl]-4-bromophenol, also shows the phenyl substituents being non-coplanar with the quinoxaline ring, with dihedral angles of 38.96 (15)° and 44.46 (15)°. researchgate.net The crystal packing is stabilized by intramolecular hydrogen bonds and intermolecular π-π interactions. researchgate.netnih.gov

These crystallographic studies provide a precise model for the solid-state conformation of the this compound framework, highlighting the non-planar arrangement of the phenyl groups and the potential for hydrogen bonding and π-π stacking interactions.

Table 5: Selected Crystallographic Data for a Schiff Base Derivative of this compound

Parameter2-[(E)-(5-Amino-2,3-diphenylquinoxalin-6-yl)iminomethyl]-4-chlorophenol nih.gov2-[(E)-(5-Amino-2,3-diphenylquinoxalin-6-yl)iminomethyl]-4-bromophenol researchgate.netnih.gov
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 22.8728 (11)22.923 (5)
b (Å) 7.3068 (4)7.344 (5)
c (Å) 12.5632 (6)12.573 (5)
β (°) 92.037 (2)92.070 (5)
V (ų) 2098.32 (18)2115.2 (17)
Z 44

Theoretical and Computational Chemistry Studies of 2,3 Diphenylquinoxalin 5 Amine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2,3-diphenylquinoxaline (B159395) and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., cc-pVDZ, 6-311G(d,p)), have been instrumental in understanding their potential for applications in organic electronics. d-nb.inforesearchgate.net

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Energy Levels)

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For 2,3-diphenylquinoxaline derivatives, these calculations typically reveal a non-planar structure where the phenyl rings are twisted relative to the quinoxaline (B1680401) core.

A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These frontier orbitals are crucial for predicting the electronic and optical properties of a molecule, including its ability to donate or accept electrons.

In studies of various amine derivatives of 2,3-diphenylquinoxaline, the HOMO and LUMO energy levels were found to be tunable based on the specific amine group attached to the quinoxaline core. rsc.org This tuning is critical for designing materials for electronic devices. For a series of donor-acceptor-donor (D-A-D) based quinoxaline amine derivatives, the HOMO levels were reported to be in the range of –4.90 to –5.70 eV, with LUMO levels between –3.10 to –3.36 eV. rsc.org These values are comparable to those of other ambipolar materials used in optoelectronics.

For two specific 2,3-diphenylquinoxaline derivatives designed for organic solar cells (compounds 6 and 7 in the source), DFT calculations yielded the following frontier orbital energies. d-nb.inforesearchgate.net

Calculated Electronic Properties of 2,3-Diphenylquinoxaline Derivatives d-nb.inforesearchgate.net
CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
Derivative 6-5.60-3.042.56
Derivative 7-5.83-3.162.67

The relatively narrow energy gap in these derivatives indicates a potential for efficient charge transfer within the molecules, a desirable property for semiconducting materials. d-nb.infonih.gov The presence of an amine group at the 5-position of the 2,3-diphenylquinoxaline core is expected to act as an electron-donating group, which would raise the HOMO energy level and potentially decrease the HOMO-LUMO gap, thereby influencing its electronic properties.

Prediction of Spectroscopic Data (e.g., UV-Vis, NMR Chemical Shifts)

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). For various 2,3-diphenylquinoxaline derivatives, TD-DFT calculations have successfully predicted absorption maxima (λmax) that correspond to π-π* and intramolecular charge transfer (ICT) transitions. d-nb.inforsc.orgresearchgate.net These ICT transitions, from electron-donating parts of the molecule (like an amine group) to the electron-accepting quinoxaline core, are responsible for the absorption of light in the visible region. d-nb.inforsc.org For example, theoretical UV-Vis spectra for certain derivatives show broad absorption peaks in the 300–700 nm range. researchgate.net

Reactivity Descriptors (e.g., Electronegativity, Fukui Functions)

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. researchgate.netscielo.org.mxirjweb.com These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Key global reactivity descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge.

For local reactivity, which identifies specific reactive sites within a molecule, Fukui functions are calculated. researchgate.netchemicaljournals.com These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). youtube.com Studies on quinoxaline derivatives have utilized these descriptors to understand their reactivity and interaction with other species, for instance, in the context of corrosion inhibition. researchgate.net

Non-Linear Optical (NLO) Properties Calculation

Molecules with large differences in ground- and excited-state dipole moments, often found in donor-acceptor systems, can exhibit significant non-linear optical (NLO) properties. These properties are computationally predictable using DFT to calculate polarizability (α) and first-order hyperpolarizability (β). researchgate.netfrontiersin.organalis.com.my The 2,3-diphenylquinoxalin-5-amine, with its electron-donating amine group and electron-accepting quinoxaline core, is a candidate for possessing NLO properties.

Computational studies on other quinoxaline derivatives have been performed to evaluate their potential as NLO materials. researchgate.net The calculations involve optimizing the molecular geometry and then determining the hyperpolarizability values. Although specific calculations for this compound were not found, the methodology is well-established for this class of compounds. analis.com.myuc.pt

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Adsorption

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach can provide insights into the dynamic behavior of materials, including conformational changes and interactions at interfaces. mdpi.com

In the context of quinoxaline derivatives, MD simulations have been primarily applied to study their interactions in biological systems, such as predicting the stability of a ligand-protein complex. researchgate.net However, MD is also a powerful tool for materials science applications, such as investigating the aggregation behavior of molecules and their adsorption at interfaces (e.g., oil-water or solid-liquid). mdpi.comrsc.org Such simulations can predict properties like interfacial tension and the orientation of molecules at a surface. rsc.org

While specific MD studies on the dynamic behavior or interfacial adsorption of this compound were not identified in the surveyed literature, the methodology is applicable. An MD simulation would require a suitable force field to describe the inter- and intramolecular forces, allowing for the simulation of its behavior in various environments, such as in solution or at a material interface. umn.edu

Reaction Pathway Exploration and Transition State Characterization

The primary synthetic route to the 2,3-diphenylquinoxaline core is the condensation reaction of an o-phenylenediamine (B120857) with benzil (B1666583) (a 1,2-dicarbonyl compound). researchgate.netyoutube.comscribd.com The synthesis of this compound specifically involves the reaction of 3,4-diaminobenzoic acid with benzil, followed by further steps, or the catalytic hydrogenation of 5-nitro-2,3-diphenylquinoxaline.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π interactions)

Conformational Analysis

The conformational landscape of this compound is largely defined by the orientation of the two phenyl rings at the 2- and 3-positions relative to the quinoxaline core. Due to steric hindrance between the phenyl groups and the quinoxaline moiety, a completely planar conformation is energetically unfavorable. Computational studies on related 2,3-diphenylquinoxaline derivatives indicate that the phenyl rings are typically twisted out of the plane of the central heterocyclic system. d-nb.info

The key dihedral angles that describe the conformation are:

C3-C2-C(phenyl)-C(phenyl): Defines the twist of the phenyl group at position 2.

C2-C3-C(phenyl)-C(phenyl): Defines the twist of the phenyl group at position 3.

While specific values for this compound are not extensively documented in dedicated public studies, DFT calculations on analogous structures suggest that these dihedral angles would adopt a compromise that balances the steric repulsion between the rings and the electronic effects of π-conjugation. d-nb.info The amino group at the 5-position is also a key structural feature, though its rotational barrier is expected to be lower than that of the bulky phenyl groups.

Table 1: Key Dihedral Angles in Conformational Analysis of 2,3-Diphenylquinoxaline Systems

Dihedral AngleDescriptionExpected Orientation
Phenyl Ring at C2Rotation relative to the quinoxaline planeNon-coplanar, twisted
Phenyl Ring at C3Rotation relative to the quinoxaline planeNon-coplanar, twisted
Amino Group at C5Rotation of the N-H bondsRelatively free rotation

Note: The exact angles are dependent on the computational method and basis set used in the theoretical calculations.

Intramolecular Interactions

Non-covalent interactions within the this compound molecule are crucial for stabilizing its three-dimensional structure. The primary interactions of interest are intramolecular hydrogen bonds and π-π stacking.

Intramolecular Hydrogen Bonding:

The strategic placement of the amino group (-NH₂) at the 5-position, adjacent to the nitrogen atom at the 4-position of the pyrazine (B50134) ring, creates the potential for a stabilizing intramolecular hydrogen bond. This interaction would occur between a hydrogen atom of the amino group (the donor) and the lone pair of electrons on the quinoxaline nitrogen atom (the acceptor).

This type of N-H···N hydrogen bond forms a five-membered ring, which is a common and energetically favorable motif in heterocyclic chemistry. The presence of such a bond would rigidify the conformation of the amino group, holding it nearly coplanar with the quinoxaline ring system to maximize the interaction strength. Theoretical methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are often used to characterize and quantify the strength of such hydrogen bonds. semanticscholar.org

Table 2: Potential Intramolecular Hydrogen Bond Parameters

DonorAcceptorType of InteractionExpected Effect on Conformation
Amino Group (-NH₂) at C5Nitrogen Atom at N4N-H···NPlanarization of the C5-NH₂ bond with the aromatic ring

π-π Interactions:

π-π stacking is another significant non-covalent interaction that can influence the conformation of this compound. While typically an intermolecular force, intramolecular π-π interactions can occur in flexible systems with multiple aromatic rings. In this molecule, an interaction could potentially occur between one of the phenyl rings and the quinoxaline system, or between the two phenyl rings themselves, although the latter is less likely due to the separation distance.

However, given the expected twisted orientation of the phenyl rings relative to the quinoxaline core to minimize steric clash, strong, parallel-displaced or face-to-face π-stacking is unlikely to be a dominant stabilizing feature of the isolated molecule's ground-state conformation. The electrostatic potential surfaces of the phenyl rings and the electron-deficient quinoxaline core would primarily feature quadrupole moments that favor offset or edge-to-face interactions over parallel stacking in the absence of crystal packing forces. nih.gov Computational studies are essential to map the potential energy surface and determine if any conformers are stabilized by such weak interactions. nih.govchemrevlett.com

Chemical Reactivity and Functionalization Strategies of 2,3 Diphenylquinoxalin 5 Amine

Reactions of the Amino Group (e.g., acylation, alkylation, Schiff base formation)

The primary amino group at the C-5 position is a versatile handle for chemical modification due to its nucleophilic character. Common reactions targeting this group include acylation, alkylation, and condensation reactions to form Schiff bases.

Acylation: The amino group can be readily acylated. For instance, acetylation is a common strategy used to protect the amino group and modulate its electronic influence on the heterocyclic system. nih.gov This is particularly useful when subsequent reactions, such as nitration, need to be performed on the quinoxaline (B1680401) core without side reactions involving the highly activating amino group. nih.gov

Alkylation and Nucleophilic Substitution: 2,3-Diphenylquinoxalin-5-amine undergoes nucleophilic substitution reactions with electrophilic reagents. A notable example is its reaction with alkoxymethylene derivatives, which proceeds via nucleophilic attack of the amino group to yield (quinoxalylamino)ethene intermediates. researchgate.net These intermediates are valuable precursors for further cyclization reactions. researchgate.net

Schiff Base Formation: As a primary aromatic amine, this compound can condense with various aldehydes and ketones to form the corresponding Schiff bases (imines). sapub.org This reaction typically involves heating the amine and the carbonyl compound, often with acid catalysis, to form the characteristic C=N double bond of the azomethine group. These Schiff bases are important intermediates for the synthesis of more complex heterocyclic systems and can also be of interest for their coordination chemistry.

Reaction TypeReagent ExampleProduct TypeReference
AcylationAcetic AnhydrideN-acetyl-2,3-diphenylquinoxalin-5-amine nih.gov
AlkylationAlkoxymethylene derivatives(Quinoxalylamino)ethenes researchgate.net
Schiff Base FormationAromatic AldehydesN-benzylidene-2,3-diphenylquinoxalin-5-amine sapub.org

Reactivity at the Quinoxaline Nitrogen Atoms

The two nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core are significantly less basic and nucleophilic than the exocyclic amino group. Their reactivity is influenced by the electron-withdrawing nature of the fused benzene (B151609) ring and the phenyl substituents.

Quinoxaline itself is a weak base that can form salts with strong acids. nih.gov The basicity of the nitrogen atoms in quinoxaline derivatives is generally lower than that of pyridine (B92270). sapub.org Consequently, direct alkylation (quaternization) at these nitrogen atoms can be challenging, especially if more basic sites exist elsewhere in the molecule. sapub.org For example, in a molecule containing both a quinoxaline and a pyridine ring, quaternization occurs preferentially on the more basic pyridine nitrogen. sapub.org

Despite their low basicity, the quinoxaline nitrogens can function as effective ligands in coordination chemistry, forming stable complexes with various transition metals, including palladium and iridium. This coordination ability is central to the application of quinoxaline derivatives in catalysis and as phosphorescent materials for organic light-emitting diodes (OLEDs).

Reactions at the Phenyl Substituents

The phenyl groups at the C-2 and C-3 positions of the quinoxaline ring are subject to electrophilic aromatic substitution reactions. However, their reactivity is substantially influenced by the electronic nature of the quinoxaline core to which they are attached. The quinoxaline ring system is electron-withdrawing, which deactivates the phenyl substituents towards electrophilic attack, making these reactions less facile than for simple benzene.

Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions require forcing conditions. libretexts.org When substitution does occur, the electron-withdrawing effect of the quinoxaline heterocycle directs incoming electrophiles primarily to the meta positions of the phenyl rings. The activating effect of the C-5 amino group is largely confined to the benzo portion of the quinoxaline core and does not significantly influence the reactivity of the C-2 and C-3 phenyl groups.

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Pyridoquinoxalines)

The strategic positioning of the amino group at C-5 allows for its participation in cyclization reactions to build fused polycyclic heterocyclic systems. A key example is the synthesis of pyrido[2,3-f]quinoxalines. researchgate.net

This transformation begins with the reaction of this compound with alkoxymethylene derivatives to form an N-substituted (quinoxalylamino)ethene intermediate. researchgate.net Subsequent thermal cyclization of this intermediate, under conditions of the Gould-Jacobs reaction, leads to the formation of a new pyridone ring fused to the quinoxaline system. researchgate.net This annulation strategy provides a direct route to angularly fused pyridoquinoxalines, a class of compounds investigated for their biological and photophysical properties. researchgate.netnih.gov

Oxidation and Reduction Potentials and Their Chemical Implications

The electrochemical properties of this compound and its derivatives are of significant interest for applications in organic electronics. rsc.org The molecule possesses a donor-acceptor (D-A) structure, with the amino group acting as the electron donor and the electron-deficient diphenylquinoxaline moiety as the acceptor. This architecture gives rise to intramolecular charge transfer (ICT) transitions. rsc.org

Cyclic voltammetry studies demonstrate that these compounds can undergo reversible reduction and oxidation processes. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the electron-donating and electron-accepting capabilities of the molecule. For a series of related quinoxaline amine derivatives, these energy levels have been determined experimentally. bohrium.com

The HOMO and LUMO levels are comparable to those of other ambipolar materials used in optoelectronics, suggesting that these molecules can effectively transport both holes and electrons. rsc.orgbohrium.com The ability to tune these electrochemical properties by modifying the amine substituent highlights the potential of the this compound scaffold for creating advanced materials for use in solid-state emitters and other optoelectronic devices. rsc.org

Table of Electrochemical Properties for Related Quinoxaline Amine Derivatives

Property Energy Range (eV) Implication Reference(s)
HOMO Level -4.90 to -5.76 Electron-donating capability bohrium.com
LUMO Level -3.03 to -3.45 Electron-accepting capability bohrium.com

Applications of 2,3 Diphenylquinoxalin 5 Amine in Advanced Materials Science

Design and Development of Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of 2,3-diphenylquinoxalin-5-amine have emerged as promising candidates for emissive materials in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The strategic design of these molecules often employs a donor-acceptor-donor (D-A-D) framework, where the electron-deficient quinoxaline (B1680401) unit acts as the acceptor (A) and the amine moieties function as donors (D). rsc.org This configuration facilitates an efficient intramolecular charge transfer (ICT) process upon excitation, which is fundamental to their light-emitting properties. rsc.orgresearchgate.net

The linkage of different amine groups to the 2,3-diphenylquinoxaline (B159395) core allows for the fine-tuning of optoelectronic properties, resulting in emissions that can span the visible spectrum from blue to yellow and orange. rsc.orgsemanticscholar.org Many of these materials exhibit strong fluorescence in the solid state, a critical requirement for OLED applications. A particularly noteworthy characteristic is the phenomenon of Aggregation-Induced Emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state. rsc.org This AIE activity, combined with good thermal stability and ambipolar charge transport capabilities, makes these compounds highly suitable for use as solid-state emitters in a variety of optoelectronic devices. rsc.org

Below is a table summarizing the key properties of these materials relevant to optoelectronic applications.

PropertyDescriptionSignificance in OLEDs
Donor-Acceptor (D-A) Architecture Consists of an electron-donating amine group attached to an electron-accepting quinoxaline core. rsc.orgEnables efficient Intramolecular Charge Transfer (ICT), leading to tunable light emission. rsc.orgresearchgate.net
Aggregation-Induced Emission (AIE) Molecules exhibit enhanced fluorescence in the aggregated or solid state compared to in solution. rsc.orgOvercomes concentration quenching, leading to bright and efficient solid-state devices.
Ambipolar Nature Capable of transporting both electrons (n-type) and holes (p-type). rsc.orgresearchgate.netSimplifies device architecture and improves charge balance, enhancing OLED efficiency and lifetime.
Thermal Stability The compounds maintain their chemical structure and properties at elevated temperatures. rsc.orgEnsures the longevity and operational stability of the optoelectronic device.

Utilization in Organic Semiconductors and Photovoltaic Technologies

The inherent electronic properties of the 2,3-diphenylquinoxaline scaffold make it a valuable component in the development of organic semiconductors and photovoltaic cells. The ability to modify the peripheral amine groups allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This tunability is essential for creating ambipolar materials that can efficiently transport both holes and electrons, a key characteristic for high-performance organic field-effect transistors (OFETs) and other organic electronic devices. rsc.orgresearchgate.net

The following table outlines the research findings on a quinoxaline-based dye in photovoltaic applications.

ParameterFindingReference
Device Architecture Dye-sensitized solar cell (DSSC) with a TiO2 photoelectrode. acs.org
Dye Structure Donor-Acceptor-π-Acceptor (D-A-π-A) featuring a quinoxaline core. acs.org
Function Acts as a monolayer charge-transfer dye for light harvesting. acs.org
Performance High proportion of incident solar energy flux harvested (46%). acs.org
Efficiency Overall light-to-electric energy conversion yield of 7.1-8.9%. acs.org

Development of Fluorescent Probes and Emissive Materials for Non-Biological Sensing

The sensitivity of the fluorescence of 2,3-diphenylquinoxaline-5-amine derivatives to their local environment makes them excellent candidates for fluorescent probes and sensors for non-biological applications. Their emission characteristics can change significantly in response to external stimuli such as changes in solvent polarity or the presence of specific analytes. researchgate.net

A notable application is the development of a highly efficient "turn-on" fluorescent sensor for the determination of trace amounts of water in organic solvents. researchgate.net In one such system, the fluorescence of a 2,3-diphenylquinoxaline amine derivative is initially quenched in the presence of other chemical agents. researchgate.net However, upon the addition of water, the fluorescence intensity is significantly enhanced, providing a direct and sensitive method for water quantification. researchgate.net This method is simple, sensitive, and shows good agreement with established techniques like the Karl Fischer titration. researchgate.net The underlying principle relies on the modulation of the electronic and emissive properties of the quinoxaline fluorophore by the analyte. Furthermore, the AIE properties of some derivatives are particularly advantageous for creating sensors that operate in solid or aggregated states. rsc.org

ApplicationAnalyteMechanismKey Feature
Chemical Sensing Water in organic solventsFluorescence intensity is enhanced upon addition of water to a quenched system. researchgate.net"Turn-on" fluorescent response, high sensitivity.
Environmental Monitoring Nitroaromatic compoundsChanges in fluorescence upon interaction with the analyte. urfu.ruPotential for detecting explosive residues.
Ion Detection Metal cationsCoordination of metal ions modulates the photophysical properties of the quinoxaline ligand. urfu.ruSelective detection of specific metal ions.

Coordination Chemistry: Ligand Design and Metal Complex Formation

The this compound molecule possesses multiple potential coordination sites, making it an intriguing ligand for the formation of metal complexes. The two nitrogen atoms within the quinoxaline ring and the nitrogen atom of the 5-amine substituent can all act as Lewis basic sites to bind with metal ions. This allows the molecule to function as a monodentate, bidentate, or even a bridging ligand, leading to the formation of diverse coordination compounds. isca.in

While research on the specific coordination chemistry of this compound is emerging, studies on closely related quinoxaline derivatives provide significant insight. For instance, ligands like 2,3-di(2-pyridyl)quinoxaline (dpq), which feature a similar core structure, are known to form bimetallic transition metal complexes. rsc.org In some cases, the quinoxaline-based ligand can exist in a radical anion form, acting as a bridge between two metal centers and mediating very strong antiferromagnetic coupling. rsc.org The ability of the quinoxaline scaffold to stabilize metal ions and facilitate unique electronic interactions makes it a valuable platform for designing novel magnetic materials, catalysts, and functional coordination polymers. isca.inrsc.org The presence of the 5-amine group in this compound offers an additional site for functionalization or coordination, further expanding its potential in ligand design.

Corrosion Inhibition Studies and Mechanistic Insights

Quinoxaline derivatives, including compounds structurally similar to this compound, have been identified as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.net The mechanism of inhibition is primarily attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net

This adsorption is facilitated by several key molecular features:

Heteroatoms: The nitrogen atoms in the quinoxaline ring and the amine group possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

π-Electrons: The extensive conjugated π-system of the diphenylquinoxaline structure allows for strong interaction with the metal surface.

Surface Coverage: The planar geometry of the aromatic system promotes efficient surface coverage. researchgate.net

Studies on related compounds show that the adsorption process often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The effectiveness of the inhibition typically increases with the concentration of the quinoxaline derivative. researchgate.net Quantum chemical studies and molecular dynamics simulations on similar quinoxaline inhibitors have further elucidated the mechanism, confirming that these molecules possess both electron-donating and electron-accepting capabilities that drive the formation of a stable protective film. researchgate.net

The table below presents data on the inhibition efficiency of a related compound, 2,3-diphenylbenzoquinoxaline (2,3DPQ), for mild steel in a corrosive environment.

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
01.25-
1 x 10⁻⁵0.6250.4
5 x 10⁻⁵0.3572.0
1 x 10⁻⁴0.2183.2
5 x 10⁻⁴0.0893.6
Data derived from studies on structurally similar compounds. researchgate.net

Future Research Directions and Unresolved Challenges in 2,3 Diphenylquinoxalin 5 Amine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

A primary challenge in the synthesis of 2,3-diphenylquinoxalin-5-amine and its analogs is the reliance on traditional condensation reactions, which often require harsh conditions, long reaction times, and may generate significant waste. nih.gov Future research is increasingly focused on the principles of green chemistry to develop more sustainable and efficient synthetic routes. ekb.egbenthamdirect.com

Key areas for development include:

Catalyst Innovation: The exploration of novel, reusable catalysts is a major frontier. This includes nanocatalysts, which offer high surface area and reactivity, and can often be recovered magnetically. nih.gov Heterogeneous catalysts, such as phosphate-based fertilizers (MAP, DAP, TSP) and solid acid catalysts like TiO2-Pr-SO3H, are also being investigated for their recyclability and ability to facilitate reactions under milder conditions. nih.gov

Alternative Energy Sources: Microwave and ultrasonic irradiation are being explored as methods to accelerate reaction rates and improve yields, often reducing the need for harsh solvents and high temperatures. benthamdirect.comijiset.com

Solvent-Free and Aqueous Reactions: Developing synthetic protocols that operate in water or without any solvent is a key goal of green chemistry. nih.govbenthamdirect.com This minimizes the use of volatile and often toxic organic solvents.

One-Pot Syntheses: Designing multi-component, one-pot reactions where reactants are converted to the final product in a single step improves efficiency and reduces waste from intermediate purification steps. nih.govresearchgate.net

The table below summarizes a comparison of traditional versus emerging green synthetic methodologies for quinoxaline (B1680401) derivatives.

FeatureTraditional MethodsGreen/Future Methods
Catalysts Strong acids, transition metalsNanocatalysts, heterogeneous catalysts, biocatalysts
Solvents Acetic acid, toxic organic solventsWater, PEG-400, solvent-free conditions
Energy Input Prolonged heating/refluxMicrowave irradiation, sonication, room temperature
Atom Economy Often low, with by-product formationHigh, with minimal waste
Reaction Time Long (hours to days)Short (minutes to hours)

Exploration of New Material Science Applications beyond Current Scope

Quinoxaline derivatives are recognized for their applications in materials science, particularly in organic light-emitting diodes (OLEDs) and polymers, due to their thermal stability and electronic properties. bohrium.comrsc.org The unique donor-acceptor-donor (D-A-D) architecture of amine-substituted diphenylquinoxalines makes them promising candidates for a wider range of advanced materials. rsc.org

Future research should focus on:

Organic Electronics: Expanding their use as ambipolar materials for organic field-effect transistors (OFETs) and as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgrsc.org The tunability of their HOMO/LUMO energy levels through derivatization is key to optimizing performance in these devices. rsc.org

Sensor Technology: Developing novel chemosensors based on the fluorescence properties of this compound derivatives. The amine group can act as a binding site, and changes in fluorescence upon interaction with specific analytes could form the basis of highly sensitive detection methods.

Smart Materials: Investigating their potential in photoresponsive and electrochromic materials. The inherent charge transfer characteristics of these molecules could be harnessed to create materials that change color or other properties in response to light or an electrical field. bohrium.com

Advanced Understanding of Structure-Property Relationships through Integrated Computational and Experimental Studies

A deeper understanding of how the molecular structure of this compound dictates its physical and chemical properties is essential for the rational design of new materials and functional molecules. Integrating computational modeling, such as Density Functional Theory (DFT), with experimental validation is a powerful approach to achieve this. researchgate.netrsc.org

Key research directions include:

Predictive Modeling: Using DFT and Time-Dependent DFT (TD-DFT) to predict electronic properties, absorption and emission spectra, and molecular orbital energies (HOMO/LUMO). rsc.orgresearchgate.netrsc.org This allows for the in-silico screening of potential derivatives before undertaking costly and time-consuming synthesis.

Elucidating Reaction Mechanisms: Computational studies can provide detailed insights into reaction pathways, transition states, and the role of catalysts, aiding in the optimization of synthetic methods. scispace.com

Correlating Structure with Function: Systematically modifying the structure of this compound (e.g., by changing substituents on the phenyl rings or the amine group) and using a combination of spectroscopic, electrochemical, and computational analysis to build robust structure-property relationship models. rsc.org

Investigations into Novel Derivatization Strategies for Enhanced Functionality

The functional versatility of this compound stems from the reactivity of its core structure and the appended amine group. Future research should explore innovative derivatization strategies to access new compounds with tailored properties.

Unresolved challenges and future directions include:

C-H Functionalization: Direct C-H functionalization offers a more atom-economical way to introduce new functional groups onto the quinoxaline or phenyl rings without the need for pre-functionalized starting materials. citedrive.commdpi.com Developing selective methods for C-H activation at specific positions is a significant challenge.

Amine Group Modification: Moving beyond simple alkylation or acylation of the 5-amine group to explore more complex transformations. This could involve using it as a directing group for ortho-functionalization or as an anchor point for building larger, more complex molecular architectures. nih.gov

Polymerization: Using derivatized this compound as a monomer for the synthesis of novel conjugated polymers. These materials could possess unique optical and electronic properties suitable for advanced applications. bohrium.com

The table below outlines potential derivatization strategies and their target applications.

Derivatization StrategyTarget Functional GroupPotential Application
Buchwald-Hartwig AminationAryl or heterocyclic aminesOrganic Electronics (OLEDs, OFETs)
C-H ArylationSubstituted aryl groupsTuning photophysical properties
Acylation of 5-amineAmides, estersBioactive compounds, functional polymers
Click ChemistryTriazolesBioconjugation, materials science

Scalability and Industrial Feasibility of Synthesis Methods

For any promising compound to move from the laboratory to commercial application, its synthesis must be scalable, cost-effective, and safe. Many current lab-scale syntheses for quinoxaline derivatives are not readily adaptable to large-scale industrial production. nih.gov

Future research must address:

Process Optimization: Translating efficient, green laboratory methods into robust, scalable processes. This involves moving from batch to continuous flow reactors, which can offer better control over reaction parameters and improved safety. mdpi.com

Cost-Effective Reagents: Replacing expensive catalysts (e.g., palladium-based) and starting materials with cheaper, more abundant alternatives without compromising yield or purity. nih.govorganic-chemistry.org

Purification Challenges: Developing efficient, large-scale purification methods that avoid costly and environmentally harmful techniques like column chromatography. Crystallization and distillation are often preferred on an industrial scale.

Regulatory Compliance: Ensuring that synthetic routes comply with industrial safety and environmental regulations, minimizing the use and generation of hazardous substances. benthamdirect.com

Addressing these challenges will be critical for the eventual industrial adoption of this compound and its derivatives in pharmaceuticals, materials science, and other advanced technology sectors.

Q & A

Q. What are the common synthetic routes for preparing 2,3-diphenylquinoxalin-5-amine and its derivatives?

The synthesis typically involves condensation reactions between aromatic diamines and diketones or their equivalents. For example, derivatives can be synthesized by reacting substituted quinoxaline precursors with phenyl groups under controlled conditions. A documented procedure involves stirring intermediates like 3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine with sodium hypochlorite (NaOCl) and triethylamine (Et₃N) at 0°C, followed by benzaldehyde oxime addition in dichloromethane (DCM). Reaction monitoring via TLC and purification via gravitational column chromatography yields the final product .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
  • High-performance liquid chromatography (HPLC) to assess purity (>95% is typical for research-grade compounds) .
  • Mass spectrometry (MS) for molecular weight validation.
  • Melting point analysis to verify consistency with literature values (e.g., analogs like 3-phenoxybenzylamine hydrochloride have defined melting points of 185.5–187°C) .

Q. What safety protocols are critical when handling this compound?

  • Use PPE: gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Conduct reactions in a fume hood to mitigate inhalation risks.
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Q. How can researchers identify and quantify impurities in synthesized batches?

  • HPLC with UV detection is effective for detecting organic impurities.
  • GC-MS can identify volatile byproducts.
  • Elemental analysis ensures stoichiometric consistency. Commercial reagents often specify purity grades (>95.0% by HPLC), which serve as benchmarks .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Molecular docking evaluates binding affinities to target proteins (e.g., enzymes or receptors).
  • Molecular dynamics (MD) simulations assess stability of ligand-protein complexes over time.
  • ADMET prediction tools (e.g., SwissADME) model pharmacokinetic properties. These methods guide prioritization of derivatives for in vitro testing .

Q. How should researchers resolve contradictions between spectroscopic data and theoretical predictions?

  • Multi-technique validation : Cross-check NMR/MS data with X-ray crystallography for structural confirmation.
  • Reaction condition optimization : Vary solvents or temperatures to isolate intermediates and identify side products.
  • Theoretical recalculations : Re-examine computational models (e.g., DFT) for errors in solvent or basis-set parameters.

Q. What strategies improve yield in the synthesis of this compound analogs?

  • Catalyst screening : Test bases like Et₃N or DBU to enhance reaction efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DCM or DMF) often improve solubility.
  • Stepwise monitoring : Use TLC or in-situ IR to track reaction progress and halt at optimal conversion points .

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

  • Functional group substitution : Introduce polar groups (e.g., –OH, –NH₂) at non-critical positions.
  • Prodrug approaches : Temporarily mask hydrophobic moieties with cleavable esters or amides.
  • Co-crystallization studies : Identify co-solvents or co-formers that improve aqueous stability .

Methodological Considerations

  • Controlled experiments : Replicate reactions under varying conditions (temperature, pH) to isolate variables.
  • Triangulation : Combine quantitative (HPLC, MS) and qualitative (TLC, NMR) data for robust conclusions .
  • Ethical rigor : Document synthetic protocols and safety measures to comply with institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.